molecular formula C10H18O B1242025 trans-Rose oxide CAS No. 876-18-6

trans-Rose oxide

Cat. No.: B1242025
CAS No.: 876-18-6
M. Wt: 154.25 g/mol
InChI Key: CZCBTSFUTPZVKJ-ZJUUUORDSA-N
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Description

trans-Rose oxide (CAS RN 16409-43-1/876-18-6) is one of the four stereoisomers of the monoterpene ether rose oxide, a significant fragrance compound. In nature, it is a minor component found in rose oil, geranium oil, and lemon balm, typically alongside the more dominant (-)-cis isomer, which possesses the characteristic potent rose aroma at a very low odor threshold (0.5 ppb). In contrast, the trans-isomer is described as imparting green and spicy olfactory notes, providing a valuable counterpoint for olfactory studies . The primary research applications of this compound involve its use in analytical and metabolic studies. It serves as a critical reference standard in chromatography, particularly for quantifying the specific exposure to synthetic rose oxide in human biomonitoring and metabolic research . Synthetic rose oxide, typically a mixture of all four isomers with a cis/trans ratio of approximately 90:10, is widely used in cosmetics and cleaning agents . Recent research has focused on developing more efficient and sustainable synthesis methods, including chemoenzymatic routes using engineered P450 enzymes for the selective oxidation of citronellol . Industrially, rose oxide is commonly produced via the photooxygenation of citronellol, which yields a mixture of cis- and trans-isomers . Our product is provided as a high-purity chemical entity strictly for research purposes in laboratories. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the Safety Data Sheet (SDS) prior to use, as studies indicate that rose oxide can exhibit low acute toxicity but may have effects on organs such as the liver and kidneys at high subacute doses in animal models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-methyl-2-(2-methylprop-1-enyl)oxane
Source PubChem
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InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCBTSFUTPZVKJ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@H](C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601017545
Record name trans-(-)-Rose oxide
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Molecular Weight

154.25 g/mol
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CAS No.

5258-11-7, 876-18-6
Record name (-)-trans-Rose oxide
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Record name (±)-trans-Rose oxide
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Record name Rose oxide, trans-(+-)-
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Record name Rose oxide, trans-(-)-
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Record name trans-(-)-Rose oxide
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Record name 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, (2R,4R)-rel
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Record name ROSE OXIDE, TRANS-(±)-
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Record name ROSE OXIDE, TRANS-(-)-
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Stereochemical Configurations and Isomeric Distinctions of Rose Oxide

Elucidation of cis/trans Diastereomerism

The relative orientation of the substituents at the C2 and C4 positions determines the diastereomeric form of rose oxide.

cis-Rose Oxide : In this isomer, the methyl group at C4 and the 2-methylpropenyl group at C2 are on the same side of the tetrahydropyran (B127337) ring's plane.

trans-Rose Oxide : In this isomer, the methyl group at C4 and the 2-methylpropenyl group at C2 are on opposite sides of the ring's plane.

Industrially, rose oxide can be synthesized from citronellol (B86348). This process often involves a ring-closure reaction that yields a mixture of both cis and trans isomers. wikipedia.org The differentiation between these isomers is crucial as they possess distinct sensory properties. The cis isomer is often described as having a sweet and delicate floral rose scent, while the trans isomer is characterized by a greener, more herbal note. foreverest.netforeverest.net

Enantiomeric Forms: (+)- and (−)- Stereoisomers

Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images known as enantiomers. These are distinguished by their opposite optical rotation of plane-polarized light, designated as (+) and (−).

The four stereoisomers are:

(+)-cis-Rose Oxide

(−)-cis-Rose Oxide (2S,4R)

(+)-trans-Rose Oxide (2S,4S)

(−)-trans-Rose Oxide (2R,4R) nih.gov

The (−)-cis isomer is particularly noteworthy as it is the primary contributor to the characteristic fragrance of roses. wikipedia.org The absolute configuration, determined by the Cahn-Ingold-Prelog priority rules, specifies the spatial arrangement of atoms at each stereocenter. For instance, the (−)-trans isomer has the (2R,4R) configuration. nih.gov

Isomer NameCAS NumberAbsolute Configuration
(−)-cis-Rose Oxide876-17-5(2S,4R)
(+)-cis-Rose Oxide4610-11-1(2R,4S)
(−)-trans-Rose Oxide876-18-6(2R,4R)
(+)-trans-Rose Oxide5258-10-6(2S,4S)

Conformational Analysis and Stereochemical Stability in Research Contexts

The tetrahydropyran ring of rose oxide is not planar and adopts various conformations to minimize steric and electronic strain. The most stable conformations are typically chair forms. For a substituted tetrahydropyran ring like rose oxide, the substituents (methyl and 2-methylpropenyl groups) can occupy either axial or equatorial positions.

Research indicates that the most stable conformation for both cis and trans isomers is a chair form where the bulky 2-methylpropenyl group at C2 occupies an equatorial position to minimize steric hindrance.

In This compound , the most stable chair conformation places both the C2 and C4 substituents in equatorial positions, leading to high thermodynamic stability.

In cis-rose oxide , one substituent must be axial while the other is equatorial in a chair conformation. The preference is for the larger 2-methylpropenyl group to be equatorial, forcing the smaller methyl group into an axial position.

Stereoisomeric Influences on Functional Differentiation in Research

The functional properties of rose oxide, particularly its olfactory characteristics, are highly dependent on its stereochemistry. Research has shown that biological systems, like the human olfactory system, can differentiate between stereoisomers, leading to distinct scent perceptions and odor thresholds. techniques-ingenieur.fr

The (−)-cis isomer is recognized for having the most potent and desirable rose fragrance, with an exceptionally low odor threshold of 0.5 parts per billion (ppb). wikipedia.org In contrast, the other isomers have different scent profiles and higher odor thresholds. For example, (+)-cis rose oxide is described as having floral-green and rose aromas, while (−)-trans has floral-green, herbal, and fruity notes. researchgate.net The significant difference in potency and character among the isomers underscores the high degree of stereoselectivity of the responsible olfactory receptors.

This differentiation is a key area of study in flavor and fragrance chemistry. For instance, the enantiomeric ratio of rose oxide isomers can significantly influence the aroma profile of wines like Gewürztraminer. researchgate.net Research into the synthesis and separation of individual stereoisomers is driven by the demand for the specific sensory qualities that each isomer provides. uctm.edu

IsomerReported Odor ProfileOdor Threshold (ppb)
(−)-cis-Rose OxideTypical rose, floral green0.5
(+)-cis-Rose OxideFloral-green, roseN/A
(−)-trans-Rose OxideFloral-green, herbal (minty), fruityN/A
Racemic MixtureFloral, green, metallic50

Chemical Synthetic Methodologies for Trans Rose Oxide

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing trans-rose oxide have historically relied on accessible starting materials and well-established chemical transformations. These routes, while effective, may sometimes lack the high stereoselectivity offered by more modern approaches.

Photooxidation of β-Citronellol and Subsequent Reduction

A classic and widely studied method for the synthesis of rose oxide involves the photooxidation of β-citronellol. scentree.cogoogle.com This process typically begins with the photosensitized oxidation of β-citronellol using singlet oxygen. google.comphotobiology.com This reaction generates a mixture of allylic hydroperoxides. scentree.co

Subsequent reduction of these hydroperoxide intermediates, often achieved with reagents like sodium sulfite (B76179) (Na₂SO₃), yields a mixture of two isomeric diols: 3,7-dimethyl-5-octene-1,7-diol and 3,7-dimethyl-7-octene-1,6-diol. google.comgoogle.com The final step is an acid-catalyzed cyclization of this diol mixture. scentree.cogoogle.com Treatment with dilute acids, such as sulfuric acid, preferentially cyclizes the 3,7-dimethyl-5-octene-1,7-diol to form a mixture of cis- and this compound. scentree.cogoogle.com The unreacted diol can be separated by fractional distillation. scentree.co The ratio of cis to trans isomers can be influenced by the reaction conditions, with stronger acids potentially favoring the formation of the cis isomer. scentree.co

A notable variation of this method involves the use of iodosylbenzene (PhIO) for the radical peroxidation of β-citronellol at ambient temperature. This approach offers a safer alternative to traditional photooxidation and can produce a high ratio of cis- to this compound (approximately 90:10). researchgate.net

Starting Material Key Steps Reagents Primary Products Reference
β-CitronellolPhotooxidation, Reduction, Acid-catalyzed cyclizationSinglet oxygen, Na₂SO₃, Dilute H₂SO₄cis- and this compound scentree.cogoogle.comgoogle.com
β-CitronellolRadical peroxidationIodosylbenzene (PhIO)cis- and this compound (~90:10) researchgate.net

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a pivotal step in several synthetic routes to rose oxide, often following the formation of a suitable diol precursor. google.com The direct acid-catalyzed cyclization of specific diols, such as 3,7-dimethyl-5-octene-1,7-diol, is a common strategy to furnish the tetrahydropyran (B127337) ring of rose oxide. scentree.cogoogle.com The choice of acid and reaction conditions can influence the stereochemical outcome of the cyclization, affecting the ratio of cis to trans isomers. scentree.co For instance, using dilute sulfuric acid typically yields a mixture of isomers. scentree.co

Alternative precursors for acid-catalyzed cyclization have also been explored. For example, (E)-8-acetoxy-2,6-dimethyl-l,3-octadiene, which can be obtained from the pyrolysis of 2,6-dimethyl-2,3,8-triacetoxy octane, can undergo acid-catalyzed cyclization to produce a mixture of rose oxide isomers. researchgate.net Another approach involves the cyclization of 3,7-dimethyl-6,7-octadien-1-ol using potassium bisulfate (KHSO₄) as a catalyst. lookchem.com

Precursor Catalyst/Reagent Key Transformation Product Reference
3,7-Dimethyl-5-octene-1,7-diolDilute Sulfuric AcidIntramolecular Cyclizationcis- and this compound scentree.cogoogle.com
(E)-8-Acetoxy-2,6-dimethyl-l,3-octadieneAcidCyclizationcis- and this compound researchgate.net
3,7-Dimethyl-6,7-octadien-1-olKHSO₄Cyclizationcis- and this compound lookchem.com

Bromomethoxylation and Dehydrobromination Pathways

A chemo-enzymatic route to rose oxide has been developed that proceeds through bromomethoxylation and dehydrobromination. researchgate.net This method begins with the bromomethoxylation of citronellol (B86348). The resulting intermediate is then subjected to dehydrobromination using a base. This is followed by an acid-catalyzed demethoxylation and cyclization to yield rose oxide in high yield. researchgate.net This pathway offers a non-photochemical alternative for the synthesis of rose oxide. Furthermore, the racemic dehydrobrominated precursor can be kinetically resolved using lipases to produce nonracemic rose oxides, introducing an element of stereocontrol. researchgate.net

Electrochemical Synthesis Methods

Electrochemical methods provide an alternative approach to the synthesis of rose oxide from citronellol. google.comresearchgate.net An electrochemical process involving oxyseleneylation and deselenenylation of citronellol has been shown to produce rose oxide. researchgate.net This method can be highly selective in forming the ether linkage. researchgate.net The synthesis of both racemic and optically active rose oxide has been described, starting from the corresponding racemic or optically active citronellol. google.com

Stereoselective and Enantioselective Synthesis Strategies

The distinct olfactory properties of the different stereoisomers of rose oxide have driven the development of synthetic methods that allow for their selective synthesis. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Asymmetric synthesis is a powerful tool for producing specific enantiomers of chiral molecules like rose oxide. slideshare.net This can be achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. slideshare.net After the desired transformation, the auxiliary is removed.

Catalytic asymmetric synthesis, on the other hand, utilizes a chiral catalyst to influence the enantioselectivity of a reaction. mdpi.com In the context of rose oxide synthesis, palladium-BINAP catalyzed cyclization of (3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-ol has been demonstrated as a stereoselective method. researchgate.netlookchem.com The choice of the enantiomer of the BINAP ligand in conjunction with the chirality of the starting allenyl alcohol determines the stereochemistry of the resulting rose oxide. lookchem.com For instance, the combination of (3S)-allenyl alcohol with an (S)-BINAP-Pd complex can produce a mixture enriched in the l-trans-rose oxide. lookchem.com This highlights the importance of matching the substrate and catalyst chirality to achieve the desired diastereoselectivity. lookchem.com

Strategy Key Reagents/Catalysts Precursor Key Transformation Product Reference
Catalytic Asymmetric SynthesisPalladium-BINAP complexes(3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-olDiastereoselective CyclizationOptically active cis- and this compound researchgate.netlookchem.com
Chemo-enzymatic ResolutionLipasesRacemic dehydrobrominated precursor from citronellolKinetic ResolutionNonracemic rose oxides researchgate.net

Kinetic Resolution Techniques

Kinetic resolution has emerged as a critical technique for obtaining enantiomerically pure precursors essential for the synthesis of specific rose oxide stereoisomers. Since the olfactory properties of rose oxide isomers differ significantly, with (-)-cis-rose oxide having the most sought-after floral green fragrance at an exceptionally low odor threshold of 0.5 ppb, controlling stereochemistry is paramount. The primary precursor for rose oxide synthesis is citronellol, which exists as (R)- and (S)-enantiomers. scentree.cowikipedia.orgukri.org Kinetic resolution, particularly through enzymatic processes, allows for the separation of these enantiomers.

Enzymatic kinetic resolution often involves the selective acylation of one enantiomer of citronellol, leaving the other unreacted and thus allowing for their separation. Research into this area has identified various lipases that can catalyze this transformation with varying degrees of selectivity. For instance, lipase (B570770) A from Bacillus subtilis has been studied for its role in the kinetic resolution of citronellol. researchgate.net A gas chromatography (GC) method was specifically developed to determine the enantiomers of citronellol during these experiments, demonstrating an enantioselectivity (E) of 1.2 towards R-(+)-β-citronellol for both acetylation and butyration reactions. researchgate.net

Further advancements aim to develop highly active enzymes for this purpose. ukri.org The goal is to create a robust biological process for producing specific rose oxide isomers by starting with the enzymatic resolution of citronellol, a key step that traditional chemical methods struggle to achieve with high efficiency and selectivity. ukri.org

Table 1: Research Findings in Kinetic Resolution for Rose Oxide Precursors
Enzyme/CatalystSubstrateReaction TypeKey FindingsSource
Lipase A (from Bacillus subtilis)(R/S)-β-CitronellolEnzymatic EsterificationDemonstrated enantioselectivity (E=1.2) towards R-(+)-β-citronellol in both acetylation and butyration reactions. researchgate.net
Engineered P450BM3 Enzyme VariantCitronellolEnzymatic OxidationEngineered enzymes are capable of selective C-H bond oxidation, a key step in a biological route to rose oxide. ukri.org

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of rose oxide has traditionally relied on methods such as the photooxidation of citronellol, which can involve harsh conditions, toxic metal salts, and non-renewable chemicals and solvents. researchgate.net In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic routes. mdpi.comroyalsocietypublishing.org

Development of Environmentally Benign Reaction Conditions

A significant focus of green synthesis is the replacement of hazardous reagents and solvents with safer alternatives and the use of milder reaction conditions. royalsocietypublishing.org

One novel approach involves the use of the hypervalent iodine reagent iodosylbenzene (PhIO) for the peroxidation of β-citronellol. researchgate.net This method proceeds at ambient temperature in a relatively benign acetonitrile-water solvent system without the need for any additional catalyst or additive. researchgate.net It provides a safer alternative to conventional photooxidation and yields a product mixture of cis/trans-rose oxide (approximately 90:10) that can be purified by direct distillation. researchgate.net

Another strategy enhances the classic photosensitized oxidation process by incorporating ultrasonic assistance. In this method, citronellol is oxidized with oxygen in methanol (B129727) using methylene (B1212753) blue as a sensitizer (B1316253) under strong light irradiation (20,000-80,000 LX). google.com The use of ultrasound and controlled temperatures (30-50°C) improves reaction specificity, reduces byproducts, and enhances safety compared to older oxidation techniques. google.com

The development of biocatalytic processes represents a major leap forward in green synthesis. Researchers are engineering enzyme variants, such as P450BM3, capable of performing the critical oxidation of citronellol's inert carbon-hydrogen bonds. ukri.org These enzymatic reactions can be carried out in water at ambient temperatures, offering a non-polluting biotechnological route that avoids the complex and polluting processes required by traditional chemical synthesis. ukri.org

Table 2: Comparison of Greener Synthetic Conditions for Rose Oxide
MethodKey Reagent/CatalystSolventConditionsKey AdvantagesSource
Hypervalent Iodine OxidationIodosylbenzene (PhIO)Acetonitrile-waterAmbient temperatureAvoids toxic metals and photooxidation; high purity product via distillation. researchgate.net
Ultrasound-Assisted PhotooxidationMethylene blue (sensitizer), OxygenMethanol30-50°C, strong light, ultrasonic wavesGood reaction specificity, fewer by-products, enhanced safety. google.com
BiocatalysisEngineered P450BM3 Enzyme VariantsWaterAmbient temperatureNon-polluting, sustainable, highly selective oxidation of inert C-H bonds. ukri.org

Utilization of Renewable Feedstocks

The foundation of a truly sustainable synthesis lies in the use of renewable raw materials. Citronellol, the primary precursor to rose oxide, is a monoterpene alcohol that can be sourced from various plants, making it a renewable feedstock. scentree.coukri.org

Corymbia citriodora (lemon-scented gum) is highlighted as an attractive renewable resource for natural compounds, including those used for the isolation and production of rose oxide. researchgate.net Similarly, essential oil from citronella grass (Cymbopogon winterianus) is a valuable source of β-citronellol for synthesis. researchgate.net Furthermore, d-limonene, obtainable from citrus waste, represents another renewable feedstock that can be used to synthesize precursors for rose oxide. researchgate.net

An innovative approach to renewable feedstocks involves the concept of valorization—turning waste materials into valuable products. Research has demonstrated the use of cassava wastewater, a liquid residue from cassava processing also known as manipueira, as a culture medium for the biotransformation of citronellol. scielo.brscielo.br A strain of Penicillium sp. grown in this waste medium was able to convert citronellol into both cis- and trans-rose oxides. scielo.br While the direct conversion in the cassava medium yielded low concentrations, transferring the fungal mycelium to a mineral medium for the biotransformation step significantly increased the production of rose oxide, showcasing a promising method for upcycling agricultural waste. scielo.brscielo.br

Table 3: Renewable Feedstocks for Rose Oxide Synthesis
Renewable SourceFeedstockApplication in SynthesisSource
Corymbia citriodora (Lemon-scented gum)Citronellol and other natural compoundsDirect precursor for rose oxide synthesis. researchgate.net
Cymbopogon winterianus (Citronella grass)β-CitronellolStarting material for chemical synthesis of rose oxide. researchgate.net
Citrus Wasted-LimoneneStarting material for synthesizing rose oxide precursors. researchgate.net
Cassava Wastewater (Manipueira)Culture mediumUsed to grow Penicillium sp. for the biotransformation of citronellol into rose oxide. scielo.brscielo.br

Biosynthetic Pathways and Biotransformation of Trans Rose Oxide

Precursor Identification and Metabolic Intermediates

The journey to forming trans-rose oxide begins with specific precursor molecules that undergo a series of metabolic changes.

Role of Citronellol (B86348) and Geranyl Diol I

Citronellol is a well-established primary precursor in the biosynthesis of rose oxide. scentree.coukri.org In plants like Pelargonium graveolens (rose geranium), feeding experiments using deuterium-labeled citronellol have demonstrated its direct conversion into both cis- and this compound. acs.orgnih.gov Specifically, glucosidically bound citronellol is translocated within the plant, serving as a mobile precursor. acs.orgebi.ac.uk While both citronellyl diphosphate (B83284) and citronellyl β-d-glucoside can be converted, citronellyl diphosphate has been shown to be a more effective precursor in this process. acs.orgnih.gov

In the context of alcoholic fermentation, particularly in wine, another critical intermediate has been identified: 3,7-dimethyl octa-2,5-dien-1,7-diol, also known as geranyl diol I. acs.orgebi.ac.uk During fermentation, yeast is capable of reducing geranyl diol I to yield 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I). acs.orgebi.ac.ukresearchgate.net This citronellyl diol I then undergoes an acid-catalyzed cyclization to form both cis- and this compound. acs.orgebi.ac.ukresearchgate.net This discovery highlights that the formation of rose oxide in wine is not merely a simple hydrolytic process but an integral part of yeast metabolism. acs.orgebi.ac.uk

Enzymatic Mechanisms and Catalysis

The conversion of precursors to this compound is governed by specific enzymatic reactions, including oxidation and cyclization steps.

Role of Specific Enzymes in Oxidation and Cyclization

The biosynthesis of rose oxide from citronellol involves an enzymatic oxidation at the allylic position. researchgate.netcapes.gov.br This oxidation step is crucial for the subsequent formation of the cyclic ether structure. While the specific enzymes in plants have not been fully characterized, studies have pointed towards the involvement of cytochrome P450 enzymes. researchgate.net In human liver microsomes, for instance, CYP2B6 and CYP2C19 have been identified as primary enzymes capable of metabolizing both (-)-cis- and (-)-trans-rose oxide. ebi.ac.uk

The cyclization of the resulting diol intermediate to form rose oxide is the final key step. In wine fermentation, this cyclization is described as acid-catalyzed. acs.orgresearchgate.net In plants, the process is also believed to proceed through the cyclization of a diol intermediate. researchgate.netcapes.gov.br The haem-thiolate enzyme chloroperoxidase (CPO) from Caldariomyces fumago has been used in a biocatalytic route to convert citronellol to a bromohydrin, which can then be cyclized, demonstrating a potential enzymatic pathway. ebi.ac.uk

Oxygen Retention Mechanisms during Biogenesis

A significant finding in the biogenesis of rose oxide is the retention of the oxygen atom from the initial precursor. researchgate.netcapes.gov.br Experiments using [1,1-²H₂, ¹⁸O]citronellol fed to Pelargonium graveolens have shown that the ¹⁸O label is retained in the resulting cis- and this compound molecules. ebi.ac.ukcapes.gov.bracs.org This result supports a mechanism where citronellol is first enzymatically oxidized to a diol, and this diol subsequently cyclizes with the original oxygen atom from the citronellol's hydroxyl group becoming the ether oxygen in the rose oxide ring. researchgate.netcapes.gov.br

Microbial Biotransformation Systems

In addition to plant biosynthesis, certain microorganisms are capable of producing rose oxide through the biotransformation of citronellol.

Production by Fungal Strains (e.g., Penicillium sp., Botrytis cinerea)

The biotransformation of monoterpenoids by fungal strains represents a significant pathway for the production of valuable aroma compounds, including rose oxide. Various fungi have demonstrated the ability to convert substrates like citronellol into its cyclized ether form, rose oxide.

Sporulated surface cultures of Penicillium species have been shown to successfully convert citronellol into both cis- and this compound. scielo.brnih.gov In these biotransformations, other products such as 6-methyl-5-hepten-2-one, 6-methyl-5-hepten-2-ol, and various terpenes like limonene (B3431351) and α-terpineol can also be formed. nih.gov The efficiency of this conversion can be highly dependent on the culture conditions. For instance, studies using Penicillium sp. have shown that the production of rose oxide is significantly higher when the bioconversion occurs in a mineral medium with citronellol as the sole carbon source, compared to a richer medium like cassava wastewater. scielo.br When using a two-stage process—growing the fungal biomass in cassava wastewater and then transferring it to a mineral medium for the biotransformation—the production of rose oxide was increased by more than 2.4 times. scielo.br In one such process, the concentration of this compound reached approximately 10 mg/L after four days. scielo.br Other research has reported concentrations for the trans-isomer ranging from 12 to 31 mg/L using Penicillium sp. aidic.itresearchgate.net

The fungus Botrytis cinerea, known as the "noble rot" fungus in winemaking, also metabolizes citronellol, but its primary biotransformation products are not rose oxide. scielo.br When B. cinerea acts on citronellol, the main metabolites are typically ω-hydroxylation products, such as 2,6-dimethyl-1,8-octadienol and (E)-2,6-Dimethyl-2-octen-1,8-diol. scielo.br While B. cinerea actively biotransforms related monoterpenes and their precursors, such as reducing citronellal (B1669106) to citronellol and geranial to geraniol (B1671447), it does not appear to facilitate the subsequent oxidative cyclization required to form rose oxide from citronellol. jst.go.jpnii.ac.jpresearchgate.net

Fungal Biotransformation of Citronellol

Yeast Metabolism and Stereoselective Formation

Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in the formation of rose oxide isomers during alcoholic fermentation, a process extensively studied in winemaking. researchgate.net The formation is not a direct conversion but a multi-step process involving precursor reduction followed by cyclization.

Fermentation studies using deuterated water have elucidated the primary pathway. researchgate.netacs.org Yeast reduces the precursor 3,7-dimethyl octa-2,5-dien-1,7-diol (geranyl diol I), which is naturally present in sources like grape must. researchgate.net This reduction yields 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I). researchgate.netacs.org Subsequently, this diol undergoes an acid-catalyzed cyclization to form both cis- and this compound. researchgate.netacs.org

This metabolic process is notably stereoselective. Research indicates that at least two different reductive pathways exist within the yeast, which can yield rose oxide with varying enantiomeric ratios. researchgate.netacs.org This yeast-mediated activity alters the genuine enantiomeric ratio of precursors found in the unfermented substrate. researchgate.net For example, while the (2S,4R)-(-)-cis form of rose oxide often prevails in grape musts, the metabolic action of S. cerevisiae can lead to the formation of the (+)-cis-rose oxide, thereby lowering the enantiomeric purity in the final fermented beverage. unito.it The diversity among yeast strains has a significant impact on their ability to metabolize grape-derived compounds, with some strains showing a greater capacity to convert geraniol into citronellol and subsequently into cis- and this compound. nih.gov

Bioreactor and Bioprocess Development for Enhanced Production

To move from laboratory-scale observations to viable industrial production, significant research has focused on developing efficient bioreactor systems and bioprocesses for rose oxide synthesis. numberanalytics.comnumberanalytics.com The core objective is to create a controlled environment that maximizes microbial growth and catalytic activity while simplifying product recovery. microbenotes.comresearchgate.net

One successful approach involves using specialized bioreactors, such as an aerated-membrane bioreactor. scielo.braidic.it In one study, the basidiomycete Cystoderma carcharias was used in a 2 L aerated-membrane bioreactor for the bioconversion of citronellol, detecting rose oxide in amounts up to 10 mg per day. aidic.itresearchgate.net

Another key strategy involves optimizing the culture medium and process flow. A two-stage bioprocess using Penicillium sp. has been developed to leverage low-cost agro-industrial waste. scielo.brredalyc.org In the first stage, liquid cassava waste (manipueira) is used as an inexpensive medium to cultivate a high density of fungal biomass, reaching up to 25 g/L. scielo.br In the second stage, this biomass is transferred to a mineral medium where citronellol is provided as the sole carbon source for biotransformation. scielo.brredalyc.org This separation of growth and production phases led to a total cis- and this compound concentration of approximately 100 mg/L, a significant improvement over a single-medium process. redalyc.org

Bacterial systems have also been explored for bioreactor production. Strains of Pseudomonas spp. have been shown to convert citronellol to cis- and trans-rose oxides, achieving a combined yield of 29.67 mg/L in a biotransformation medium. aidic.it These strains demonstrated impressive resistance to high concentrations of the terpene substrate, a valuable trait for bioprocess development. aidic.it

Bioprocess Strategies for Rose Oxide Production

Occurrence and Distribution in Natural Biological Systems

Presence in Plant Essential Oils

Studies analyzing the composition of Rosa damascena essential oil from various regions have consistently identified trans-rose oxide. For instance, research on rose oil from different agro-climatic regions of North India, including Pantnagar, Lucknow, Moradabad, and Kashmir, reported the presence of this compound, with concentrations showing some variation. asianpubs.org One study found the percentage of this compound to be 0.21% in Pantnagar, 0.06% in Lucknow, 0.18% in Moradabad, and 0.17% in Kashmir. asianpubs.org Another study comparing the essential oils from Isparta and Iğdır in Turkey also detected this compound. dergipark.org.tr

The following table provides a summary of this compound content in Rosa damascena essential oil from different studies.

Table 1: Percentage of this compound in Rosa damascena Essential Oil

This compound is also a characteristic component of geranium essential oil, derived from various species of Pelargonium. Research on Pelargonium graveolens (rose-scented geranium) has consistently reported the presence of both cis- and this compound. One study comparing P. graveolens and P. radens noted slightly higher levels of both isomers in P. graveolens. cabidigitallibrary.org Another analysis of P. graveolens essential oil from Slovakia identified this compound at a concentration of 0.4%. nih.gov

A study evaluating the essential oil of geranium leaves identified this compound as one of the constituents, with a reported concentration of 0.29 ± 0.01%. mdpi.com The presence of this compound, along with its cis isomer, contributes to the delicate rose-like fragrance of geranium oil. cabidigitallibrary.org

Table 2: Percentage of this compound in Pelargonium graveolens Essential Oil

Beyond roses and geraniums, this compound has been identified in the essential oils of other plant species. For example, it has been reported in Swertia japonica and Pelargonium quercifolium. nih.gov Additionally, studies on the chemical composition of elderberry (Sambucus nigra) have detected the presence of this compound in the essential oil of its flowers. researchgate.net

Natural Enantiomeric Ratios and Diastereomeric Purity in Plant Extracts

The stereochemistry of rose oxide is a critical aspect of its natural occurrence. This compound exists as a pair of enantiomers: (+)-trans-rose oxide and (–)-trans-rose oxide. The ratio of these enantiomers can vary depending on the plant source.

In Rosa damascena, the (–)-enantiomer of rose oxide is typically predominant in authentic samples. mdpi.com In contrast, geranium oils (Pelargonium graveolens) are characterized by a high abundance of the cis-(–) isomer (2S, 4R). acs.org The enantiomeric ratio of (–)- and (+)-rose oxide in geranium can be influenced by the processing of the leaves. acs.org

In Gewürztraminer wine, which derives some of its aroma from grapes, the (–)-enantiomer of cis-rose oxide is dominant. mdpi.comresearchgate.net When combined with this compound, the percentage in favor of the (–)-enantiomer has been found to be between 70% and 85%. mdpi.com

Influence of Plant Genotype and Cultivation Conditions on Production

The production of this compound and other essential oil components is significantly influenced by the plant's genetic makeup and the environmental conditions under which it is grown.

In Rosa damascena, different genotypes have been shown to produce varying compositions of essential oils. cabidigitallibrary.org A study classifying nine genotypes based on their essential oil constituents included this compound as one of the key compounds for differentiation. cabidigitallibrary.org This indicates a genetic basis for the variation in its production.

Cultivation conditions also play a vital role. For Rosa damascena, factors such as altitude and climate can lead to substantial differences in the floral aroma complex. nih.gov A study comparing organic versus conventional farming of oil-bearing roses found that organic farming resulted in essential oil with higher levels of linalool (B1675412) and geraniol (B1671447), and lower concentrations of β-citronellol + nerol, which could indirectly influence the precursors available for rose oxide formation. researchgate.netpensoft.net Similarly, in Pelargonium graveolens, variables such as the cultivar, growing location, and seasonal variations (temperature and light intensity) affect the essential oil composition. nih.gov

Post-Harvest Processing Effects on Isomeric Distribution

The handling and processing of plant material after harvesting can have a notable impact on the isomeric distribution of this compound.

In Pelargonium graveolens, the extraction process from fresh versus dried leaves can shift the enantiomeric ratio of (–)- and (+)-rose oxide. acs.org For example, the ratio of (–)-cis- and this compound can change from 80-75% in fresh leaves to 65-60% in dried leaves. acs.org

Studies on Rosa damascena have investigated the effects of storage temperature and duration on the essential oil quality. Storing flowers at freezing temperatures (–20°C) was found to better preserve the levels of most essential oil components compared to storage at room temperature. hst-j.org While this study did not specifically report on the isomeric distribution of rose oxide, it highlights the sensitivity of essential oil composition to post-harvest handling. Another study on Damask rose found that storing petals in poly-film bags at room temperature for one day or in water at 4°C for 2-3 days resulted in higher essential oil content and quality. colab.ws

In the context of grapes, post-harvest dehydration and ozone treatments have been shown to affect the levels of this compound. csic.esfrontiersin.org

Role in Wine Fermentation and Varietal Aroma Development

The chemical compound this compound, along with its isomers, plays a significant role in the aromatic profile of certain wines, particularly Gewürztraminer. timgaiser.comwikipedia.org Its presence and concentration are intricately linked to both the grape variety and the metabolic activities of yeast during fermentation.

Detailed Research Findings

Research has demonstrated that the formation of rose oxide in wine is not merely a process of releasing pre-existing aromatic compounds from the grapes. Instead, it involves a complex interplay of precursor molecules from the grapes and their transformation by yeast during alcoholic fermentation. acs.orgnih.gov

One of the key precursors to rose oxide is 3,7-dimethyl octa-2,5-dien-1,7-diol, also known as geranyl diol I. acs.orgnih.govresearchgate.net During fermentation, yeast is capable of reducing this precursor to 3,7-dimethyl-5-octen-1,7-diol (citronellyl diol I). acs.orgnih.govresearchgate.net This is then followed by an acid-catalyzed cyclization to form both cis- and this compound. acs.orgnih.govresearchgate.net This discovery highlights that yeast metabolism is integral to the creation of varietal aromas and is not limited to a simple hydrolytic release of compounds. acs.orgnih.gov

Studies have shown that different yeast strains can influence the final concentration of monoterpenes, including rose oxide. mdpi.com The enantiomeric ratio of cis-rose oxide, in particular, is significantly altered during fermentation. acs.orgnih.gov While grape musts show a clear prevalence of the (2S,4R)-(-)-cis form, the ratio is markedly lower in the resulting wines, with some wines containing an almost racemic mixture of cis-rose oxide. researchgate.net The presence of (+)-cis-rose oxide in wines is attributed to the reductive metabolism of yeast during fermentation. acs.orgnih.gov

The interaction of rose oxide with other monoterpenes, such as linalool and α-terpineol, also affects the final aroma perception. mdpi.comresearchgate.net At low to medium concentrations of these other monoterpenes, the different ratios of rose oxide enantiomers can alter the wine's aroma. mdpi.comives-openscience.eu However, at high concentrations, linalool and α-terpineol can mask the influence of rose oxide. mdpi.comresearchgate.net

Data Tables

Table 1: Concentration of cis-Rose Oxide in Different White Wine Varieties

Wine VarietyConcentration of cis-Rose Oxide (µg/L)Reference
Gewürztraminer1.2 - 21 acs.orgnih.govacs.orgmdpi.com
Scheurebe3.0 acs.org
Torrontés4.0 mdpi.com
Muscat1.1 mdpi.com
Other White Wines0.2 - 12 acs.orgnih.gov

Advanced Analytical Methodologies for Trans Rose Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in the analysis of volatile compounds like trans-Rose oxide. It allows for the separation of complex mixtures into individual components, enabling their identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgcore.ac.uk This method is widely used for profiling the volatile components of various substances, including the identification of this compound in rose cultivars and honey. researchgate.netdergipark.org.tr

In a typical GC-MS analysis, the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Recent research on Rosa chinensis cultivars utilized GC-MS to identify this compound as a key flavor component, particularly in the 'Crimson Glory' variety. frontiersin.orgnih.gov The presence of this compound, along with other compounds like phenyl acetate (B1210297) and phenylethyl alcohol, contributes to the characteristic floral and rose descriptors of this cultivar. researchgate.net

Table 1: Selected Volatile Compounds Identified in Rosa chinensis 'Crimson Glory' using GC-MS

Compound Chemical Class Aroma Descriptor
This compound Monoterpenoid Ether Floral, Rose
Phenyl acetate Ester Floral, Honey
Phenylethyl alcohol Alcohol Floral, Rose

This table is based on findings from a study on the volatile profiles of four Rosa chinensis cultivars. researchgate.net

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. These enantiomers can have different sensory properties and their relative abundance can provide information about the authenticity and origin of a product. thieme-connect.com Chiral gas chromatography is a specialized GC technique that uses a chiral stationary phase to separate these enantiomers. mdpi.comresearchgate.net

The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. This allows for the determination of the enantiomeric ratio, which is the ratio of the two enantiomers in a sample. researchgate.net For example, in rose oil, the (-)-(2R,4R)-trans-rose oxide is the naturally occurring enantiomer. academie-sciences.fr The presence of the (+)-enantiomer can indicate adulteration. academie-sciences.fr

Studies have successfully employed chiral GC to separate the enantiomers of this compound in rose oil and other essential oils. mdpi.comresearchgate.netgcms.czuctm.edu This technique is crucial for quality control and authenticity assessment in the flavor and fragrance industry. oup.com

Table 2: Enantiomeric Separation of Rose Oxide Isomers using Chiral GC

Compound Enantiomers Separated Matrix
This compound (+)-trans-Rose oxide / (-)-trans-Rose oxide Rose Oil

This table summarizes the capability of chiral GC to separate the enantiomers of rose oxide isomers as demonstrated in various studies. mdpi.comresearchgate.netuctm.edu

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds. researchgate.net It involves the use of a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is then directly inserted into the GC injector for desorption and analysis.

HS-SPME-GC-MS, where the fiber is exposed to the headspace above a sample, is particularly useful for analyzing volatile compounds like this compound in flowers and food products. frontiersin.orgnih.govchromatographytoday.com This method was used to identify this compound as a key volatile compound in certain honey varieties. dergipark.org.tr The technique is valued for its simplicity, speed, and sensitivity. researchgate.net

Researchers have optimized SPME conditions, including the choice of fiber coating, to effectively extract a wide range of volatile compounds, including this compound, from complex matrices like rose petals. frontiersin.org

Spectroscopic Characterization in Research

Spectroscopic techniques provide valuable information about the structure and concentration of molecules. They are essential tools in the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including monoterpenes like this compound. acs.orgcore.ac.ukresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org

While direct NMR data for this compound is available in spectral databases, research often focuses on its derivatives or related compounds. nih.gov For instance, the structural elucidation of dehydro rose oxide, a related compound, was achieved using ¹H-NMR and ¹³C-NMR, with the data confirming its molecular structure. epo.org The chemical shifts observed in the NMR spectra are unique to the compound's structure, allowing for unambiguous identification. google.com Two-dimensional NMR techniques, such as COSY and HETCOR, can further aid in assigning the complex spectra of such molecules. acs.orgacs.org

Table 3: Representative ¹³C NMR Chemical Shifts for Rose Oxide Isomers

Carbon Atom cis-Rose oxide (δ/ppm) This compound (δ/ppm)
C2 74.62 69.10
C3 30.27 24.97
C4 34.40 38.20
C5 40.83 32.54
C6 67.88 62.11
C7 135.05 135.45
C8 126.38 125.36
C9 (CH₃) 25.70 25.78
C10 (CH₃) 18.35 18.28

Note: This data is compiled from a patent document and represents the chemical shifts in CDCl₃. google.com

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has shown promise for the predictive analysis of various compounds in agricultural and food products. mdpi.commdpi.com This method measures the absorption of near-infrared light by the sample, which is related to the presence of certain chemical bonds, such as C-H, O-H, and N-H.

Recent studies have explored the use of NIR spectroscopy to predict the concentration of volatile compounds, including terpenes like this compound, in wine and grapes. nih.govcsic.esives-openscience.euives-openscience.eunih.govresearchgate.netcsic.es By developing calibration models using a reference method (like GC-MS) and NIR spectral data, it is possible to predict the concentration of these compounds in new samples quickly. researchgate.net

One study successfully established a model to predict the content of rose oxide in wine, demonstrating the feasibility of using NIR spectroscopy for the rapid determination of this important aroma compound. mdpi.com The predictive ability of these models can be quite high, with some studies reporting strong correlations between the predicted and actual values. mdpi.comnih.gov This technology offers a potential tool for winemakers to assess grape quality and optimize the winemaking process. ives-openscience.eu

Stable Isotope Labeling and Tracing Studies

Stable isotope labeling is a powerful technique used to elucidate the biosynthetic pathways of natural compounds like this compound. By introducing atoms with a heavier, non-radioactive isotope (such as deuterium (B1214612), ²H, or oxygen-18, ¹⁸O) into precursor molecules, researchers can trace the transformation of these precursors into the final product within a biological system. This methodology has been pivotal in understanding how plants and microorganisms synthesize rose oxides.

Feeding experiments involving isotopically labeled compounds are central to these tracing studies. For instance, research on Pelargonium graveolens (rose geranium) has utilized labeled precursors to map the biogenesis of rose oxide. In one key study, deuterium-labeled citronellyl diphosphate (B83284) and citronellyl β-D-glucoside were administered to the plant. acs.org The subsequent analysis of the essential oil revealed that both precursors were successfully converted into cis- and this compound, with citronellyl diphosphate being the more efficiently converted precursor. acs.org Another study demonstrated that feeding [1,1-²H₂, ¹⁸O]citronellol to Pelargonium graveolens resulted in the formation of cis- and trans-rose oxides. ebi.ac.uk The retention of the ¹⁸O isotope in the final product confirmed a mechanism involving the enzymatic oxidation of citronellol (B86348) at the allylic position, followed by the cyclization of the resulting diol. researchgate.net

In the context of wine aroma, stable isotope tracing has uncovered the role of yeast during fermentation. Fermentation studies using a model must containing deuterated water (D₂O) showed that yeast can reduce the precursor 3,7-dimethyl octa-2,5-dien-1,7-diol (a derivative of geraniol) to form 3,7-dimethyl-5-octen-1,7-diol. ebi.ac.ukacs.orgnih.gov This intermediate then undergoes acid-catalyzed cyclization to yield both cis- and this compound. ebi.ac.ukacs.orgnih.gov The specific deuterium labeling pattern observed in the resulting rose oxide isomers indicated the existence of at least two different reductive pathways within the yeast. acs.orgnih.gov These findings highlight that the formation of rose oxide in wine is not merely a simple hydrolysis of grape-derived precursors but an active metabolic process by yeast. acs.orgnih.gov

Interactive Table: Selected Stable Isotope Tracing Studies for Rose Oxide Biosynthesis Click on the headers to sort the data.

Labeled Precursor/SubstrateOrganism/SystemAnalytical MethodKey FindingCitation(s)
Deuterium-labeled citronellyl diphosphate and citronellyl β-D-glucosidePelargonium graveolensGC-MSBoth precursors are converted to cis- and this compound; citronellyl diphosphate is more effective. acs.org
[1,1-²H₂, ¹⁸O]citronellolPelargonium graveolensNot SpecifiedConfirmed a biosynthetic pathway involving allylic oxidation of citronellol followed by cyclization with retention of the oxygen atom. ebi.ac.ukresearchgate.net
Deuterated water (D₂O) in model mustYeast (alcoholic fermentation)GC-MSYeast reduces a geraniol-derived precursor, which then cyclizes to form cis- and this compound, demonstrating active yeast metabolism. ebi.ac.ukacs.orgnih.gov

Method Validation and Inter-Laboratory Comparison in Research Settings

The accurate quantification of this compound, often a trace component in complex mixtures like wine and essential oils, necessitates the use of robust and validated analytical methods. Method validation is the process of confirming that a specific analytical procedure is suitable for its intended purpose. This ensures the reliability, reproducibility, and accuracy of the data generated. For this compound, common analytical techniques include gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), often preceded by a sample preparation step like headspace solid-phase microextraction (HS-SPME). mdpi.com

A crucial aspect of method validation is establishing key performance parameters. Linearity is assessed by creating calibration curves to demonstrate a proportional response of the instrument to varying concentrations of the analyte. nih.gov The limit of detection (LoD) and limit of quantification (LoQ) define the lowest concentration of this compound that can be reliably detected and accurately quantified, respectively. ethz.ch Accuracy is often determined by calculating the percent bias, which compares the measured value to a known true value. ethz.ch Research on chiral monoterpenes in wine, including this compound, has led to the establishment of validated quantitative methods using HS-SPME with multidimensional gas chromatography-mass spectrometry (MDGC-MS). nih.gov

The sample matrix can significantly influence analytical results. For example, studies have shown that calibration curves for rose oxide isomers prepared in wines with different residual sugar contents can differ, highlighting the need to use matrix-matched calibrations for accurate quantification. nih.gov A validated GC-FID method for analyzing rose oil established LoD and LoQ values and determined the percent bias at low and high ends of the calibration range to ensure accuracy. ethz.ch

While direct, large-scale inter-laboratory comparison studies specifically for this compound are not frequently published, the development and publication of thoroughly validated methods are fundamental for achieving inter-laboratory comparability. When different research groups employ standardized and validated analytical protocols, the resulting data can be compared with greater confidence. This is essential for building a consistent and reliable body of knowledge on the occurrence and significance of this compound in various products. The use of such validated methods, for instance in the analysis of commercial wines or authentic rose oils, allows for meaningful comparisons of this compound content across different samples and studies. mdpi.comnih.govethz.ch

Interactive Table: Example of Validation Parameters for Chiral GC-FID Analysis of Rose Oil Components Click on the headers to sort the data.

AnalyteRetention Time (min)LoD (ng)LoQ (ng)% Bias (Lower Range)% Bias (Upper Range)
(+/-)-Rose oxide20.3, 20.51.875.6613.3-6.9
(+/-)-Linalool22.8, 23.01.624.901.9-1.1
(+/-)-Citronellol33.7, 34.02.056.201.3-4.8
Citral (diastereomers)35.8, 36.32.156.51-2.32.9
(+/-)-Camphene11.2, 11.30.962.900.57.0

Data adapted from a 2023 study on the method validation for Rosa damascena oil analysis. ethz.ch

Biological Activities and Functional Roles in Research

Antimicrobial Research (In Vitro Studies)

In vitro research has indicated that trans-rose oxide, often as a component of essential oils, exhibits antimicrobial properties. These studies provide initial insights into its potential to inhibit the growth of certain bacteria and fungi.

This compound has been identified as a component of essential oils that demonstrate antibacterial activity. For instance, rose oil, containing this compound, has shown effectiveness against Aeromonas veronii. nih.gov The antibacterial mechanism of such essential oils is often multifaceted, involving the disruption of cellular structures and metabolic processes. nih.gov

Research on essential oils containing this compound suggests that their antibacterial action can be attributed to the destruction of the bacterial cell membrane, leading to increased permeability. nih.gov This damage to the membrane results in the leakage of intracellular components like proteins and nucleic acids. nih.gov Furthermore, these essential oils can interfere with critical metabolic pathways within the bacteria, such as amino acid metabolism, nucleotide metabolism, and the biosynthesis of aminoacyl-tRNA, ultimately inhibiting bacterial growth. researchgate.net Scanning and transmission electron microscopy have visually confirmed morphological changes and damage to bacterial cells upon treatment with these essential oils. researchgate.net

Molecular docking studies have also been employed to understand the interactions between this compound and microbial proteins. These computational analyses suggest that this compound can form hydrophilic and hydrophobic bonds with microbial proteins, potentially inhibiting their function. bohrium.com

Table 1: Summary of In Vitro Antibacterial Research on Essential Oils Containing this compound

Essential Oil/SourceTarget BacteriaObserved EffectsProposed Mechanism of ActionReference
Rose Essential OilAeromonas veroniiInhibited growth in a concentration-dependent manner.Disruption of cellular structure, increased membrane permeability, and disruption of metabolic processes. nih.gov
Rose Essential OilAcidovorax citrulliDemonstrated antimicrobial activity, with 50 ppm being the most effective dose in vitro.Contribution of major components like citronellol (B86348) and geraniol (B1671447) to the antibacterial effect. dergipark.org.tr
Sambucus nigra L. (Elderflower) OilStreptococcus pyogenes, Staphylococcus aureus, Escherichia coliModerate inhibitory activity. E. coli was the most susceptible among the tested bacteria.Molecular docking suggests hydrophilic and hydrophobic binding interactions with microbial proteins. bohrium.com

This compound is a constituent of various essential oils that have been investigated for their antifungal properties. For example, it is found in geranium oil (Pelargonium graveolens), which has demonstrated notable antifungal activity against Fusarium oxysporum, a plant pathogenic fungus. cabidigitallibrary.org Similarly, essential oil from Sambucus nigra (elderflower), which contains this compound, has shown inhibitory effects against the fungus Candida albicans. bohrium.com The efficacy against fungal strains, particularly C. albicans, was noted to be more pronounced than against the bacterial strains tested, a difference potentially attributable to variations in cell wall composition and permeability between fungi and bacteria. bohrium.com

The methodology for assessing antifungal activity in these studies often involves in vitro techniques such as the microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). cabidigitallibrary.orgjapsonline.com These assays measure the lowest concentration of the essential oil required to inhibit visible growth and to kill the fungus, respectively. cabidigitallibrary.orgjapsonline.com

Antioxidant Properties and Related Research

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. This compound, as a component of certain plant-derived essential oils and extracts, has been associated with antioxidant activity in biochemical studies.

The antioxidant capacity of essential oils and extracts containing this compound has been assessed using various in vitro assays. A common method is the 1,1-Diphenyl-2-Picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical. bohrium.com An essential oil from Sambucus nigra L. flowers, containing this compound among other volatile compounds, demonstrated significant radical scavenging activity with an IC50 value of 2.52 mg/mL in a DPPH assay. bohrium.com

Another method used is the hydroxyl radical (•OH) scavenging assay, which was employed to test the antioxidant activity of garden rose (Rosa hybrida) hydrosol, also containing this compound. cabidigitallibrary.org While the hydrosol showed some activity, it was considered low, which was correlated with its low total phenolic content. cabidigitallibrary.org

Table 2: Radical Scavenging Assays of Extracts/Oils Containing this compound

Source MaterialAssay MethodKey FindingsReference
Sambucus nigra L. (Elderflower) Oil1,1-Diphenyl-2-Picrylhydrazyl (DPPH) radical scavenging assayShowed significant inhibition with an IC50 value of 2.52 mg/mL. bohrium.com
Garden Rose (Rosa hybrida) HydrosolHydroxyl radical (•OH) scavenging activity (deoxyribose degradation assay)Low level of observed antioxidant activity, related to low total phenolic content. cabidigitallibrary.org

Role in Plant Physiology and Defense Mechanisms (Research Hypothesis)

It is hypothesized that volatile organic compounds like this compound may play a role in plant defense mechanisms. Plants produce a diverse array of secondary metabolites, including terpenes, in response to biotic and abiotic stresses. tandfonline.comnih.gov One of the earliest plant defense responses to pathogen attack or herbivory is the generation of reactive oxygen species (ROS), a phenomenon known as an oxidative burst. nih.govmdpi.com

ROS can be directly toxic to pathogens and also act as signaling molecules to activate further defense responses, such as programmed cell death (the hypersensitive response) to limit the spread of infection. tandfonline.comnih.gov Plants possess sophisticated enzymatic and non-enzymatic antioxidant systems to control ROS levels and prevent damage to their own cells. nih.govmdpi.com The production of volatile terpenes can be induced by these stress signals, and these compounds may serve various defensive functions, including acting as airborne signals to neighboring plants or attracting natural enemies of herbivores. While the direct role of this compound in these intricate defense signaling networks is an area for further research, its presence in plants suggests it may be part of this complex chemical defense arsenal.

Biotransformation in Mammalian Systems (In Vitro Liver Microsome Studies)

The metabolism of xenobiotics, including compounds from essential oils, is a critical area of study in toxicology and pharmacology. The liver is the primary organ for drug and foreign compound metabolism, which generally occurs in two phases. univie.ac.at Phase I reactions, often mediated by the cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. univie.ac.at

Cytochrome P450 Enzyme Involvement in Metabolism

The biotransformation of this compound in the human body is primarily facilitated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics, including drugs and components of essential oils. nih.govunivie.ac.atmdpi.com Research has specifically investigated the in vitro metabolism of (−)-trans-rose oxide using human liver microsomes and recombinant CYP enzymes to identify the key players in its metabolic pathway. nih.govebi.ac.uk

Studies have demonstrated that out of eleven different recombinant human P450 enzymes, CYP2B6 and CYP2C19 are the principal enzymes responsible for catalyzing the metabolism of (−)-trans-rose oxide. nih.govebi.ac.uk The primary metabolic reaction is the 9-hydroxylation of the compound, leading to the formation of (−)-9-hydroxy-trans-rose oxide. nih.govnih.gov

Further investigations using selective chemical inhibitors and antibodies have solidified the significant role of CYP2B6 in the metabolism of (−)-trans-rose oxide in human liver microsomes. nih.govebi.ac.uk The metabolism was significantly suppressed by thioTEPA, a known CYP2B6 inhibitor, and an anti-CYP2B6 antibody. nih.govebi.ac.ukebi.ac.uk Conversely, omeprazole, a selective inhibitor of CYP2C19, did not show a significant effect on the metabolism of (−)-trans-rose oxide. nih.govebi.ac.uk

Moreover, a strong correlation has been observed between the formation of (−)-9-hydroxy-trans-rose oxide and (S)-mephenytoin N-demethylase activity, which is a marker for CYP2B6 activity, across microsomal preparations from nine different human liver samples. nih.govebi.ac.uk These collective findings strongly indicate that CYP2B6 is the most important enzyme in the metabolic pathway of (−)-trans-rose oxide in the human liver. nih.govebi.ac.uk

Emerging Research Directions and Applications in Scientific Contexts

Chemoenzymatic Synthetic Routes Optimization

The demand for enantiomerically pure rose oxide isomers has driven research into efficient and sustainable synthetic methods, with chemoenzymatic routes showing significant promise. These approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering an alternative to purely chemical syntheses which may involve harsh or polluting reagents. ukri.org

A key focus is the development of biological processes to produce rose oxide from citronellol (B86348), a readily available precursor. ukri.org Research efforts are aimed at optimizing this biotransformation, particularly the critical step of oxidizing a specific, chemically inert carbon-hydrogen bond in citronellol. ukri.org One approach involves engineering and evolving enzyme variants, such as those from the P450BM3 family, to improve performance. ukri.org Through computation-guided mutation design, researchers have developed enzyme variants that can achieve a 60% selectivity for rose oxide, yielding 2.7 grams per liter. ukri.org The goal is to further enhance enzyme activity and process efficiency to make it commercially viable. ukri.org

Other chemoenzymatic strategies include:

Laccase-catalyzed oxidation: The use of laccase-mediator systems to oxidize citronellol has been studied. This reaction was found to be diastereomerically cis-selective. researchgate.net

Lipase-mediated kinetic resolution: Lipases, such as those from Pseudomonas cepacia, can be used to resolve racemic precursors. researchgate.netresearchgate.net One novel route involves the bromomethoxylation of citronellol, followed by dehydrobromination. The resulting racemic precursor is then kinetically resolved using various lipases to produce nonracemic rose oxides in high yield. researchgate.net

Optimization of these multi-step cascade processes presents challenges, such as the compatibility between the chemical and enzymatic catalysts. mdpi.com For instance, metal ions from an initial chemical step can inhibit subsequent enzymatic reactions. Research has shown that simple optimization steps, like adding a chelating agent to sequester inhibitory metal ions, can dramatically increase the final product yield in a sequential one-pot reaction. mdpi.com

Interactive Table: Chemoenzymatic Synthesis Approaches for Rose Oxide
ApproachPrecursorCatalyst(s)Key FeatureResearch Finding
Enzyme Engineering CitronellolEngineered P450BM3 variantSelective C-H oxidationAchieved 60% selectivity and 2.7 g/L yield. ukri.org
Laccase Catalysis (±)-, (R)-, and (S)-citronellolLaccase-mediator systemBio-inspired oxidationReaction is cis-selective but non-enantioselective. researchgate.net
Kinetic Resolution Racemic citronellol derivativeLipasesEnantioselective acylationProduces nonracemic rose oxides in high yield. researchgate.net

Advanced Authentication and Traceability Studies Using Chiral Markers

The unique enantiomeric composition of volatile compounds like trans-rose oxide in natural products is increasingly being used for authentication and traceability. Because the synthesis of these chiral molecules is influenced by specific biological and environmental factors, their enantiomeric ratio can serve as a chemical fingerprint to verify geographical origin, botanical source, or detect adulteration. nih.govoeno-one.eu

In oenology, monoterpene isomers are recognized as potent markers. The enantiomeric distribution of terpenes, including rose oxide isomers, has been shown to be strongly linked to the grape variety, and can also differ based on region and vintage. oeno-one.euunito.it For example, cis-rose oxide forms are considered good markers of typicality for Gewürztraminer wines. unito.it The ability to quantify the specific enantiomers of rose oxide allows for differentiation between wines that may otherwise have similar chemical profiles. unito.it

This principle extends to other high-value natural products. For instance, rose oxide has been suggested as a potential marker for the botanical source of certain types of honey. mdpi.com Advanced analytical techniques, particularly chiral gas chromatography, are essential for these studies. mdpi.com Such methods can separate and quantify individual enantiomers, making it possible to detect the presence of synthetic or unnatural isomers that would indicate adulteration. mdpi.com The use of these chiral markers provides a powerful tool to ensure product authenticity and combat economic fraud in the food and fragrance industries. mdpi.com

Investigating Isomeric Contributions to Complex Biological Phenomena (e.g., aroma perception in wine)

Research on Gewürztraminer wine, a variety known for its floral, rose-like aroma, has provided significant insights. researchgate.netacs.org While the (−)-cis-rose oxide isomer is often considered the most odor-active, studies show that the enantiomeric ratio of cis-rose oxide in wines can vary significantly. researchgate.netacs.org This variation is largely due to the metabolic activity of yeast during fermentation, which can reduce a precursor, geranyl diol I, to form both (+)-cis and (−)-cis-rose oxide, thereby altering the original enantiomeric ratio present in the grape must. acs.org

Sensory analysis of wine models with different enantiomeric ratios of rose oxide has demonstrated that these variations can be perceived by a trained panel. mdpi.com For example, a model with a higher proportion of the (−)-enantiomer was characterized by lychee and dried fruit aromas, while a model with a lower proportion was described with pome fruit notes. researchgate.net However, the influence of rose oxide isomers is also context-dependent. The study found that at high concentrations, other monoterpenes like linalool (B1675412) and α-terpineol can mask the aroma contribution of rose oxide. researchgate.netmdpi.com This underscores the complexity of aroma chemistry, where the final perception is determined not by a single compound, but by the intricate interplay of many.

Interactive Table: Aroma Descriptors of Rose Oxide Isomers and Ratios
Isomer/MixtureAroma Descriptor(s)Context
(+)-cis-Rose oxide Floral-green, rose researchgate.netSingle compound
(−)-trans-Rose oxide Floral-green, herbal (minty), fruity researchgate.netSingle compound
High (-)-cis ratio (70:30) Lychee, dried fruit researchgate.netWine model with linalool & α-terpineol
Low (-)-cis ratio (65:35) Pome fruit researchgate.netWine model with linalool & α-terpineol

Potential as Chiral Building Blocks in Organic Synthesis Research

The availability of enantiomerically pure forms of this compound, accessible through optimized chemoenzymatic synthesis or resolution, positions it as a potential chiral building block for organic synthesis. The concept of the "chiral pool" involves using readily available, enantiopure natural products as starting materials for the stereoselective synthesis of more complex target molecules. weedturf.org

Molecules like this compound contain defined stereocenters and functional groups that can be chemically manipulated to construct new chiral structures. This approach is highly valuable in fields such as agrochemical and pharmaceutical research, where the biological activity of a molecule is often dependent on its specific stereochemistry. weedturf.org By starting with a chiral building block, chemists can avoid the often difficult and costly steps of introducing chirality or separating enantiomers later in a synthetic sequence.

While the direct use of this compound as a chiral synthon is an emerging area, the principle is well-established for related monoterpenes. researchgate.net For example, (S)-citronellol, the precursor to (−)-cis-rose oxide, is a well-known chiral raw material used in stereoselective synthesis. researchgate.net As efficient and scalable methods for producing individual rose oxide isomers are refined, their application as versatile chiral synthons in the development of new, high-value chemical entities is expected to grow. weedturf.org

Systems Biology Approaches for Biotransformation Enhancement

While significant progress has been made in optimizing individual enzymes for rose oxide production, a more holistic approach using systems biology is emerging as a key future direction. researchgate.netcolab.ws This approach considers the entire microbial cell as a complex, interconnected system and seeks to understand and engineer it for enhanced biotransformation performance. researchgate.net

By understanding the global cellular response to the biotransformation process—including the toxicity of the substrate (citronellol) or the product (rose oxide)—researchers can rationally design strategies to improve the host's robustness and productivity. researchgate.net This could involve engineering cofactor regeneration pathways, modifying cell membrane properties for better substrate uptake, or knocking out pathways that divert precursors away from the desired product. Systems biology provides a powerful framework for developing highly efficient and robust microbial cell factories for the sustainable production of valuable compounds like this compound. researchgate.netjrasb.com

Q & A

Q. How do biotransformation media (e.g., cassava wastewater) influence the yield of this compound during microbial synthesis?

  • Methodological Answer : Media composition directly impacts precursor availability and enzyme activity. For example, cassava wastewater (CM) supplemented with mineral medium (MM) enhances this compound yield (31.5 μg/mL vs. 11.9 μg/mL in CM alone) due to increased citronellol conversion efficiency. Experimental design should include factorial testing of carbon/nitrogen ratios and pH optimization .

Q. What experimental strategies resolve contradictions in reported this compound concentrations across studies (e.g., variable elicitor effects)?

  • Methodological Answer : Contradictions often arise from differences in plant stress responses or analytical protocols. A meta-analysis approach with standardized controls (e.g., ABA vs. MeJA elicitors at fixed concentrations) can isolate variables. For instance, ABA (150 μM) increases this compound to 0.46% in Pelargonium graveolens, while MeJA (20 mM) elevates it to 1.43%. Statistical validation (ANOVA, p < 0.05) and replication across growth cycles are critical .

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP-ruthenium complexes) or enzymatic resolution (lipases/esterases) achieves >95% enantiomeric excess. Reaction parameters (temperature, solvent polarity) must be optimized via Design of Experiments (DoE) to minimize racemization. Purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) .

Data-Driven Insights

Factor Impact on this compound Source
Cassava wastewater (CM + MM)31.5 μg/mL yield (vs. 11.9 μg/mL in CM)
ABA elicitor (150 μM)0.46% in Pelargonium graveolens EO
MeJA elicitor (20 mM)1.43% in Pelargonium graveolens EO
HS-SPME-GC-MSDetects this compound at 1127 retention index

Key Methodological Recommendations

  • For Biosynthesis : Use factorial designs to test media/elicitor interactions and quantify precursor conversion rates (e.g., citronellol → this compound) .
  • For Analytical Chemistry : Validate GC-MS protocols with internal standards (e.g., deuterated analogs) to address matrix effects in essential oils .
  • For Structural Studies : Combine NMR (e.g., 13C^{13}\text{C}-DEPT) and computational modeling (DFT) to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.